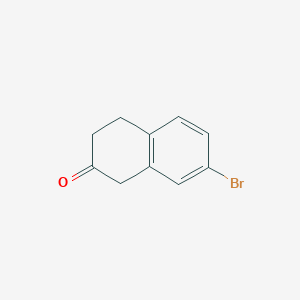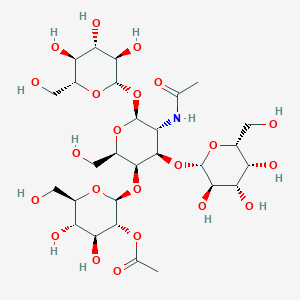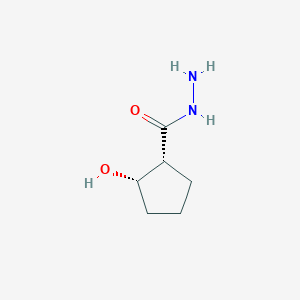
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide, also known as ADAH, is a chemical compound that has been studied for its potential use in the field of medicine. It is a hydrazide derivative of cyclopentane, and its chemical structure is shown below:
Mechanism Of Action
The exact mechanism of action of (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of certain signaling pathways and enzymes. It may also have anti-inflammatory effects and may improve glucose metabolism in diabetic patients.
Advantages And Limitations For Lab Experiments
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several possible future directions for research on (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide, including:
1. Further studies on its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
2. Development of new synthetic methods for (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide and its derivatives.
3. Exploration of its potential use as a drug delivery system.
4. Investigation of its potential toxicity and safety profile.
5. Studies on its pharmacokinetics and pharmacodynamics in animal models and humans.
Conclusion:
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide is a promising chemical compound that has potential applications in the field of medicine. Its anti-tumor and anti-inflammatory effects, as well as its potential use as a drug delivery system, make it an interesting area of research. However, further studies are needed to fully understand its mechanisms of action and potential uses.
Synthesis Methods
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide can be synthesized using a variety of methods, including the reaction of cyclopentanone with hydrazine hydrate in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and it may also have anti-inflammatory effects. Additionally, (1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide has been studied for its potential use as a drug delivery system.
properties
CAS RN |
130023-71-1 |
|---|---|
Product Name |
(1R,2S)-2-Hydroxycyclopentane-1-carbohydrazide |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5+/m1/s1 |
InChI Key |
WJADOCJMCWWZQH-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C(=O)NN |
SMILES |
C1CC(C(C1)O)C(=O)NN |
Canonical SMILES |
C1CC(C(C1)O)C(=O)NN |
synonyms |
Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



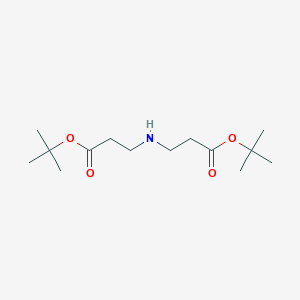

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
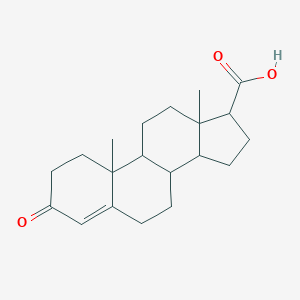
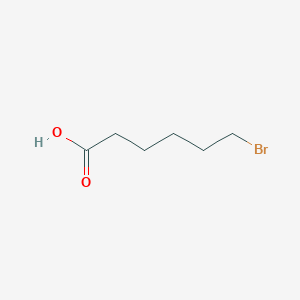
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
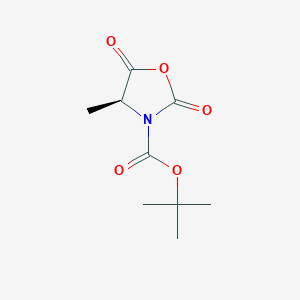
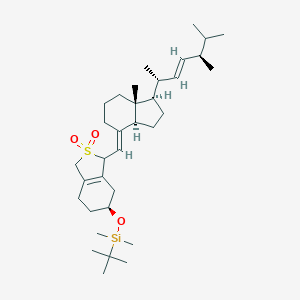
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
